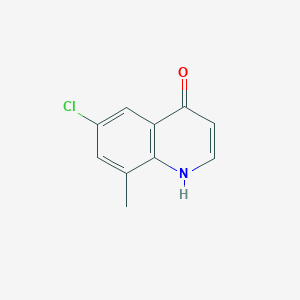

6-Chloro-4-hydroxy-8-methylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Drug Discovery

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. mdpi.comresearchgate.net This designation is due to its recurring presence in a multitude of natural and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govbepls.comresearchgate.net The versatility of the quinoline ring allows for structural modifications, enabling the development of derivatives with fine-tuned properties for diverse therapeutic targets. researchgate.netnih.gov

The significance of quinoline derivatives is underscored by their successful application in various clinical contexts. bepls.commdpi.com Notable examples include quinine (B1679958) and chloroquine (B1663885) for treating malaria, fluoroquinolones like ciprofloxacin (B1669076) as potent antibacterial agents, and camptothecin (B557342) derivatives such as topotecan (B1662842) used in cancer chemotherapy. mdpi.com The broad spectrum of biological activities associated with the quinoline nucleus is extensive, encompassing:

Anticancer: Quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. mdpi.comnih.govepo.org More than twenty quinoline-based drug candidates are currently under clinical investigation for cancer treatment. mdpi.com

Antimicrobial: This class of compounds has a long history of use against microbial infections, including bacterial, fungal, and protozoal diseases. mdpi.comnih.govnih.gov

Anti-inflammatory: Many quinoline analogs exhibit significant anti-inflammatory properties. nih.govresearchgate.net

Antiviral: Research has demonstrated the potential of quinoline derivatives as antiviral agents, including activity against HIV. mdpi.comresearchgate.net

Other Activities: The therapeutic potential extends to antimalarial, antitubercular, anticonvulsant, analgesic, and neuroprotective applications. researchgate.netmdpi.comnih.gov

The synthetic accessibility and the capacity for chemical modification make the quinoline scaffold a perpetual focus for researchers aiming to discover and develop new, more effective therapeutic agents. nih.govresearchgate.netresearchgate.net

Overview of 6-Chloro-4-hydroxy-8-methylquinoline within the Quinoline Research Context

This compound is a specific derivative that combines several structural features known to be important for biological activity. It belongs to the 4-hydroxyquinoline (B1666331) subgroup, which often exists in tautomeric equilibrium with the 4-hydroxy-1H-quinolin-2-one form. researchgate.netnih.gov This quinolinone scaffold is itself considered a privileged structure, known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.com

The specific substitutions on the benzene ring—a chloro group at position 6 and a methyl group at position 8—are critical for modulating its physicochemical and biological properties.

6-Chloro Substitution: Halogen atoms, particularly chlorine, are frequently incorporated into quinoline structures to enhance biological potency. sci-hub.se Studies on related compounds, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 6-chloro-2-methyl-quinolin-4-yl-hydrazones, have highlighted the importance of the 6-chloro moiety in achieving significant anticancer activity. mdpi.comsci-hub.se

8-Methyl Substitution: The methyl group at position 8 can influence the molecule's lipophilicity and steric interactions with biological targets. Research on the closely related compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrates the synthetic feasibility and reactivity of this substituted scaffold. mdpi.com

4-Hydroxy Group: The hydroxyl group at the 4-position is a key feature of many biologically active quinolines. However, some studies have noted that derivatives with a hydroxyl group at position 8 often show more prominent antitumor effects compared to those with hydroxyl groups at positions 4, 6, or 7. nih.gov Despite this, the 4-hydroxy-quinolin-2-one core is a well-established pharmacophore in its own right. researchgate.netmdpi.comnih.gov

While direct and extensive research on this compound itself is not widely published, its structural components are well-represented in compounds that are actively investigated in medicinal chemistry.

Rationale for Advanced Academic Research on this compound and Structurally Related Analogs

The impetus for conducting advanced academic research on this compound and its analogs is built upon a strong foundation of established chemical principles and observed biological activities in related structures.

Key Research Drivers:

Anticancer Potential: The quinoline core is a cornerstone of modern anticancer drug discovery. mdpi.comepo.org Analogs containing the 6-chloro-4-hydroxy-quinoline scaffold have been specifically designed and evaluated as inhibitors of critical cancer-related enzymes like phosphatidylinositol 3-kinase (PI3Kα), a significant target in oncology. mdpi.com The demonstrated antiproliferative activity of various 6-chloro-quinoline hydrazones against numerous human cancer cell lines further validates this scaffold as a promising starting point for novel anticancer agents. sci-hub.se

Antimicrobial Drug Development: Given the persistent challenge of antimicrobial resistance, there is a continuous need for new antibacterial agents. bepls.com The quinoline framework is central to the development of antibiotics. nih.gov Halogenated quinolines, in particular, have shown potent antimicrobial activity. bepls.comresearchgate.net Therefore, investigating the antimicrobial spectrum of this compound is a logical research avenue.

Exploration of Privileged Scaffolds: The 4-hydroxy-quinolin-2-one tautomer is a recognized privileged structure. mdpi.com Research into derivatives of this scaffold aims to explore its potential for yielding multi-target agents, such as compounds with combined antioxidant and anti-inflammatory effects, which could be beneficial for treating a range of complex diseases. mdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its analogs are crucial for building comprehensive SAR models. By systematically modifying the substituents on the quinoline ring, researchers can determine how specific chemical groups influence biological activity, selectivity, and pharmacokinetic properties. nih.gov For instance, the presence of the chloro and methyl groups can be compared with other substitutions to optimize interactions with biological targets. The compound serves as a valuable building block for creating libraries of related molecules to probe these relationships.

The combination of a halogen at position 6, a methyl group at position 8, and a hydroxyl group at position 4 within the quinoline framework makes this compound a compound of significant academic interest for the potential discovery of new therapeutic leads.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKDLLRAADOUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576696 | |

| Record name | 6-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-38-4 | |

| Record name | 6-Chloro-8-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203626-38-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 4 Hydroxy 8 Methylquinoline and Its Analogs

Established Synthetic Routes for Substituted Quinoline (B57606) Cores

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile entry points to a wide array of substituted derivatives.

Cyclization Reactions (e.g., Friedländer, Conard-Limpach, Skraup Reaction Variations)

Classic cyclization reactions are the cornerstone of quinoline synthesis, each offering distinct advantages depending on the desired substitution pattern.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). researchgate.netwikipedia.org The reaction, which can be catalyzed by acids or bases, proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgthieme-connect.com While efficient, its primary limitation is the availability of the substituted 2-aminoaryl carbonyl precursors. researchgate.net

Conrad-Limpach Synthesis : Particularly relevant for the synthesis of 4-hydroxyquinolines, this method involves the reaction of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.com The reaction pathway is temperature-dependent. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed. Subsequent heating to high temperatures (around 250 °C), often in a high-boiling solvent, induces a thermal cyclization to yield the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with its 4-quinolone form. wikipedia.orgnih.govresearchgate.net The use of high-boiling solvents like 1,2,4-trichlorobenzene (B33124) or 2-nitrotoluene (B74249) can improve reaction yields. nih.gov

Skraup Reaction : In its archetypal form, the Skraup reaction synthesizes quinoline by heating aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein. iipseries.org The aniline then undergoes a conjugate addition to the acrolein, followed by cyclization and oxidation to furnish the quinoline ring. iipseries.org By using a substituted aniline, this method can produce quinolines with substituents on the benzene (B151609) ring. pharmaguideline.com However, the reactions are often exothermic and can be violent, necessitating careful control, sometimes with the addition of ferrous sulfate. wikipedia.orgnih.gov

| Reaction Name | Key Precursors | Primary Product Type | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Polysubstituted quinolines | Acid or base catalysis (e.g., p-TsOH, NaOH) | researchgate.netwikipedia.orgorganicreactions.orgorganic-chemistry.org |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | 4-Hydroxyquinolines | High temperature (~250 °C) thermal cyclization | wikipedia.orgsynarchive.comnih.gov |

| Skraup Reaction | Aniline + Glycerol + Oxidizing Agent | Unsubstituted or benzene-ring substituted quinolines | Strong acid (H₂SO₄), oxidizing agent (nitrobenzene) | wikipedia.orgiipseries.org |

Precursor Chemistry and Optimized Reaction Conditions

The success of quinoline synthesis is highly dependent on the preparation of appropriate precursors and the optimization of reaction conditions. For syntheses like the Conrad-Limpach, the key precursors are substituted anilines and β-ketoesters. wikipedia.org The regiochemistry of the final quinoline is dictated by the substitution pattern of the starting aniline.

For instance, the synthesis of 6-Chloro-4-hydroxy-8-methylquinoline would logically start from 4-chloro-2-methylaniline (B164923). The reaction conditions for the cyclization step in the Conrad-Limpach synthesis are critical; high temperatures are necessary to overcome the energy barrier for the ring-closing step. wikipedia.orgsynarchive.com The choice of solvent is also important, with high-boiling point, inert solvents being preferred to facilitate the thermal condensation. nih.govnih.gov

In Friedländer-type syntheses, the availability of 2-aminoaryl ketones can be a bottleneck. researchgate.net Modifications have been developed, such as the in situ reduction of more accessible 2-nitrobenzaldehydes to form the required amino intermediate directly in the reaction mixture. researchgate.net Catalysis has also been a focus of optimization, with molecular iodine, p-toluenesulfonic acid, and various Lewis acids being used to improve reaction rates and yields under milder conditions, including microwave irradiation and solvent-free protocols. organic-chemistry.org

Targeted Synthesis of this compound and Specific Analogs

The specific architecture of this compound requires a synthetic strategy that precisely controls the placement of each substituent.

Regioselective Introduction of Chloro, Hydroxyl, and Methyl Functionalities

The most direct route to the 6-chloro-8-methyl substitution pattern on the quinoline core is through the use of a correspondingly substituted aniline precursor. The Conrad-Limpach synthesis is ideally suited for this purpose. The synthesis of this compound would proceed via the condensation of 4-chloro-2-methylaniline with a suitable β-ketoester, such as ethyl acetoacetate.

The reaction sequence is as follows:

Enamine Formation : 4-chloro-2-methylaniline reacts with ethyl acetoacetate, typically at a moderate temperature, to form an enamine intermediate.

Thermal Cyclization : The enamine is heated in a high-boiling solvent (e.g., diphenyl ether) to induce an intramolecular cyclization. This step is a regioselective electrophilic aromatic substitution, where the newly forming ring closes onto the position ortho to the amino group of the original aniline, which is sterically unhindered.

Tautomerization : The resulting quinolone undergoes tautomerization to the more stable 4-hydroxyquinoline form.

This approach ensures the chloro group remains at position 6 and the methyl group at position 8, while the Conrad-Limpach methodology inherently generates the 4-hydroxy functionality.

Derivatization Strategies at Key Positions of the Quinoline Nucleus

Once the this compound core is synthesized, it serves as a versatile platform for further functionalization. The reactivity of the quinoline nucleus is influenced by its substituents; the pyridine (B92270) ring is generally electron-deficient, while the benzene ring is more electron-rich. youtube.com

Key derivatization strategies include:

Reactions at the C4-Hydroxyl Group : The hydroxyl group at the C4 position is a key handle for modification. It can be converted into a chloro group by treatment with reagents like phosphorus oxychloride (POCl₃). This creates a 4-chloroquinoline, which is highly susceptible to nucleophilic substitution. researchgate.net This allows for the introduction of a wide variety of functionalities, such as amino and thioalkyl groups, by reaction with corresponding nucleophiles. researchgate.netnih.gov

Reactions at the C2-Position : The C2 position, being part of the electron-deficient pyridine ring, is also a site for nucleophilic attack, especially if the C4 position is blocked. uop.edu.pk

Electrophilic Substitution on the Benzene Ring : While the pyridine ring deactivates the system towards electrophilic attack, the benzene portion can still react under vigorous conditions. pharmaguideline.com Electrophilic substitution, such as nitration or sulfonation, typically occurs at the C5 and C8 positions. uop.edu.pk However, in the target compound, the C8 position is already occupied by a methyl group, and the directing effects of the existing chloro and methyl groups would influence any further substitution.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is governed by the interplay of its constituent parts: the heterocyclic pyridine ring, the substituted benzene ring, and the functional groups.

Tautomerism : The 4-hydroxyquinoline moiety exists in a significant tautomeric equilibrium with its 4-quinolone form. wikipedia.orgresearchgate.net This equilibrium is crucial as it can influence the site of subsequent reactions. The keto form (quinolone) may be the predominant species in many cases. wikipedia.orghmdb.ca

Nucleophilic Substitution : As mentioned, the pyridine ring is electron-deficient and thus susceptible to nucleophilic substitution, primarily at the C2 and C4 positions. youtube.com The conversion of the C4-hydroxyl to a better leaving group (like chloride) activates this position for reaction with a host of nucleophiles, enabling the synthesis of diverse analogs. researchgate.net

Metalation : Directed ortho-metalation using strong bases like lithium amides (e.g., LDA, TMPMgCl·LiCl) can enable regioselective functionalization. researchgate.net For chloro-substituted quinolines, the site of metalation can be controlled by the choice of the base, allowing for the introduction of electrophiles at specific positions such as C2, C3, or C8, providing a powerful tool for creating complex derivatives. researchgate.netdurham.ac.uk

| Reaction Type | Typical Position(s) | Influencing Factors | Example Transformation | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | C2, C4 | Electron-deficient pyridine ring; presence of a good leaving group. | 4-OH → 4-Cl (with POCl₃), then reaction with amines. | youtube.comresearchgate.net |

| Electrophilic Substitution | C5, C8 | Electron-rich benzene ring; directing effects of existing substituents. | Nitration with HNO₃/H₂SO₄ to give 5-nitro derivatives. | uop.edu.pk |

| Tautomerism | C4 | Inherent property of 4-hydroxyquinolines. | 4-Hydroxyquinoline ⇌ 4(1H)-Quinolone equilibrium. | researchgate.net |

| Directed Metalation | C2, C3, C8 | Choice of metalating agent (base). | Deprotonation with TMPMgCl·LiCl followed by quenching with an electrophile. | researchgate.net |

Nucleophilic Substitution Reactions (e.g., at C-4 or C-6)

The quinoline ring system, particularly when substituted with halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of chloroquinolines towards nucleophiles is highly dependent on the position of the chlorine atom. In general, positions 2 and 4 are activated towards substitution due to the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. quimicaorganica.org The reactivity is typically greater at the C-4 position than at the C-2 position. researchgate.net

For analogs of this compound, the 4-hydroxy group exists in tautomeric equilibrium with its keto form, 6-chloro-8-methylquinolin-4(1H)-one. This tautomer can be converted to a 4-chloro derivative, which is a highly reactive precursor for nucleophilic substitution. For instance, the related compound 4-chloro-8-methylquinolin-2(1H)-one, derived from 4-hydroxy-8-methylquinolin-2(1H)-one, readily undergoes substitution at the C-4 position with various nucleophiles. mdpi.com Reactions with thiourea (B124793), hydrazine, sodium azide (B81097), and amines lead to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. mdpi.com

Similarly, 4-chloro-8-tosyloxyquinoline has been used as a starting material to introduce sulfur and nitrogen nucleophiles at the C-4 position. researchgate.net Treatment with thiols and amines like pyrrolidine, pyrazole, and morpholine (B109124) results in the corresponding 4-substituted-8-hydroxyquinolines. researchgate.net In many cases, the substitution of the C-4 chlorine occurs concurrently with the cleavage of the tosyl protecting group at the C-8 hydroxyl. researchgate.net

In contrast, the chlorine atom at the C-6 position is on the benzo-fused ring and is not directly activated by the heterocyclic nitrogen. Therefore, nucleophilic substitution at C-6 is significantly more difficult and generally requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the carbocyclic ring. Studies on the piperidino-dechlorination of various chloroquinolines confirm the high reactivity of the 4-position over other positions. acs.org While direct substitution at C-6 of the title compound is less favorable, it could potentially be achieved using modern cross-coupling methodologies (e.g., Buchwald-Hartwig amination), which proceed via different, metal-catalyzed mechanisms rather than traditional SNAr pathways.

Table 1: Nucleophilic Substitution Reactions on 4-Chloroquinoline Analogs

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide / HCl | 4-Amino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)quinolin-8-ol | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Propanethiol / NaH | 4-(Propylthio)quinolin-8-ol | researchgate.net |

| 4-Chloroquinolines | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Oxidation and Reduction Pathways

The chemical structure of this compound offers multiple sites for oxidation and reduction reactions. The methyl group at the C-8 position is a primary site for oxidation, while the heterocyclic ring can undergo reduction.

Oxidation: The C-8 methyl group can be selectively oxidized to various functional groups. The nitrogen atom of the quinoline ring can direct metal catalysts to the C-8 position to facilitate C-H activation. For example, palladium(II) complexes have been shown to catalyze the homogeneous, regioselective aerobic oxidation of 8-methylquinolines. In a solution of acetic acid and acetic anhydride, 8-methylquinolines are converted to the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids as minor byproducts. rsc.orgrsc.org

Another approach involves photocatalytic oxidation. Using a TiO₂ photocatalyst and UV illumination in oxygenated acetonitrile (B52724), 8-methylquinoline (B175542) can be selectively transformed into quinoline-8-carbaldehyde. nih.gov Furthermore, a sequential palladium-catalyzed arylation/oxidation of 8-methylquinolines with aryl iodides can produce 8-benzoylquinolines. acs.org These methods demonstrate that the 8-methyl group is a versatile handle that can be functionalized to aldehydes, carboxylic acids, or ketones.

Reduction: The quinoline ring system is generally resistant to reduction but can be reduced under specific conditions. Catalytic hydrogenation is a common method for reducing the pyridine ring of the quinoline system. Depending on the catalyst (e.g., Platinum, Palladium, or Nickel) and reaction conditions (temperature, pressure, solvent), the reduction can yield 1,2,3,4-tetrahydroquinolines. The presence of the 4-hydroxy group (or its 4-oxo tautomer) can influence the regioselectivity of the reduction. The carbocyclic ring (benzene part) is typically reduced only under more forcing conditions. The 6-chloro substituent is generally stable under many hydrogenation conditions but can be susceptible to hydrodehalogenation with certain catalysts like Palladium on carbon, especially in the presence of a base.

Synthesis of Hybrid Quinoline Scaffolds and Conjugates

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and its functional groups serve as points for conjugation to other pharmacophores, creating hybrid molecules. nih.gov The 4-hydroxy (or 4-chloro) and 6-chloro positions on the title compound are ideal handles for such synthetic elaborations.

One common strategy involves linking the quinoline moiety to another heterocyclic system. For instance, quinoline-triazole hybrids have been synthesized by reacting a quinoline intermediate containing an azide group with various alkynes. nih.gov Another approach is the synthesis of quinoline-sulfonamide hybrids, which can be prepared by reacting an aminoquinoline with a sulfonyl chloride. rsc.org

The Mannich reaction is another powerful tool for creating quinoline hybrids. As an example, 5-chloro-8-hydroxyquinoline (B194070) can react with ciprofloxacin (B1669076) and paraformaldehyde to yield a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid. nih.gov This demonstrates how the phenolic nature of a hydroxyquinoline can be exploited for C-C bond formation to link complex molecules.

The Knoevenagel condensation is also employed. Quinoline-carbaldehyde derivatives can be condensed with active methylene (B1212753) compounds to produce a wide array of hybrids, such as quinoline-acridine structures, often using catalysts like copper nanoparticles. nih.gov These synthetic strategies highlight the modularity of the quinoline core in constructing diverse and complex molecular architectures.

Table 2: Examples of Quinoline Hybrid Synthesis Strategies

| Quinoline Precursor Type | Coupled Moiety Type | Linking Reaction/Strategy | Hybrid Scaffold Example | Reference |

| Azido-quinoline | Alkyne | Click Chemistry (Huisgen Cycloaddition) | Quinoline-triazole | nih.gov |

| 8-Hydroxyquinoline (B1678124) | Ciprofloxacin / Formaldehyde | Mannich Reaction | Hydroxyquinoline-ciprofloxacin | nih.gov |

| Quinoline-carbaldehyde | Cyclohexanone derivative | Knoevenagel Condensation | Quinoline-acridine | nih.gov |

| Aminoquinoline | Sulfonyl chloride | Sulfonamide formation | Quinoline-sulfonamide | rsc.org |

| 4-Chloroquinoline | 1,2,4-Triazole | Nucleophilic Aromatic Substitution | Quinoline-triazole | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure and determining the purity of 6-Chloro-4-hydroxy-8-methylquinoline. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the quinoline (B57606) ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts are influenced by the positions of the chloro, hydroxyl, and methyl substituents. The proton of the hydroxyl group (-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group (-CH₃) protons will resonate in the upfield region, typically around 2.8 ppm.

For the closely related compound, 6-chloro-8-methylquinoline, the following ¹H NMR signals have been reported in a patent document: a singlet for the methyl protons at 2.82 ppm, and multiplets for the aromatic protons between 7.43 and 8.95 ppm. chemicalbook.com The introduction of a 4-hydroxy group would be expected to cause shifts in the neighboring aromatic proton signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The quinoline ring carbons will have signals in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the hydroxyl group (C4) would show a characteristic downfield shift. The carbon bearing the chlorine atom (C6) and the carbons in its vicinity will also have their chemical shifts influenced by the electronegativity of the chlorine. The methyl carbon will appear at the most upfield position, typically in the range of 15-25 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.8 | ~18-25 |

| Aromatic-H | 7.0 - 9.0 | - |

| -OH | Variable (broad singlet) | - |

| Aromatic-C | - | ~110-155 |

| C4-OH | - | Downfield shift |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry: In a mass spectrum of this compound (molar mass: 193.63 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 193. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. There will be an (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. dntb.gov.ua Common fragmentation pathways for quinolines involve the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of CO, HCN, and HCl. chemicalbook.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₈ClNO), the exact mass would be calculated and compared to the experimentally measured value to confirm the composition.

| Feature | Expected m/z Value | Significance |

|---|---|---|

| Molecular Ion (M⁺) | 193 | Corresponds to the molecular weight (with ³⁵Cl) |

| Isotope Peak (M+2)⁺ | 195 | Confirms the presence of one chlorine atom |

| Molecular Formula | C₁₀H₈ClNO | Confirmed by High-Resolution Mass Spectrometry |

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. They are used to identify the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. The C-H bending vibrations of the methyl group would also be observable. For the related 8-hydroxyquinoline (B1678124), a phenolic -OH stretching vibration is seen at approximately 3160 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are usually strong in Raman spectra. The symmetric vibrations of the quinoline ring system would be particularly prominent. Computational studies on similar molecules like 8-chloroquinoline (B1195068) have been used to assign the vibrational modes observed in both FT-IR and Raman spectra. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| C=C, C=N (Aromatic) | 1450-1650 | Stretching |

| C-Cl | 600-800 | Stretching |

Electronic Absorption Spectroscopy (UV-Visible Spectrophotometry)

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorptions arising from π-π* and n-π* transitions within the quinoline chromophore.

The quinoline ring system typically shows several strong absorption bands. The introduction of substituents like chloro, hydroxyl, and methyl groups can cause shifts in the absorption maxima (λ_max) and changes in their intensities. The hydroxyl group, in particular, can cause a bathochromic (red) shift. Studies on 8-hydroxyquinoline derivatives show characteristic absorption peaks around 240 nm and 300-320 nm, which are attributed to the π-π* and n-π* transitions of the quinoline ring. researchgate.netresearchgate.net The exact λ_max values for this compound would depend on the solvent used due to solvatochromic effects.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of this compound in complex matrices.

A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed for separation, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run in a gradient elution mode.

The eluting compound would then be detected by a mass spectrometer, often a triple quadrupole or a time-of-flight (TOF) instrument. researchgate.net For quantification, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode would be used for its high selectivity and sensitivity. This involves selecting the protonated molecular ion [M+H]⁺ (m/z 194) as the precursor ion and monitoring a specific fragment ion produced by collision-induced dissociation. A similar approach has been successfully used for the analysis of other halogenated hydroxyquinoline derivatives. nih.gov

Specialized Preparative Chromatography (e.g., Flash Chromatography)

Flash chromatography is a rapid form of preparative column chromatography that is instrumental in the purification of synthesized compounds. In the synthesis of quinoline derivatives, this technique is frequently employed to isolate the target compound from reaction byproducts and unreacted starting materials.

For instance, in the preparation of 6-chloro-8-methyl quinoline, a precursor to the title compound, flash chromatography is a critical purification step. chemicalbook.com Following the reaction, the crude product is subjected to flash chromatography using a solvent system of ethyl acetate and n-hexane (in a 5:95 ratio) to yield the pure compound. chemicalbook.com This method is favored for its efficiency and speed, allowing for the isolation of significant quantities of the desired product with high purity. The progress of the purification is typically monitored by thin-layer chromatography (TLC). chemicalbook.com

Similarly, in the synthesis of various 8-hydroxyquinoline derivatives, silica (B1680970) gel column chromatography, a technique closely related to flash chromatography, is used to purify the crude products, often resulting in good yields of over 80%. nih.gov

Other Advanced Analytical Methods for Molecular and Supramolecular Studies

X-ray Diffraction (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For quinoline derivatives, SCXRD is invaluable for confirming the synthesized structure and understanding the intermolecular interactions that govern the crystal packing. mdpi.comhelsinki.fi

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com For example, the crystal structures of various quinoline derivatives have been elucidated using this method, revealing details about their molecular geometry and the non-covalent interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal lattice. mdpi.comhelsinki.finih.gov These interactions play a crucial role in the physical properties and biological activity of the compounds. helsinki.fi

Interactive Table: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Empirical Formula | C₂₈H₂₀Cl₂N₂O₂ |

| Molecular Weight | 487.36 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.7396 (4) |

| b (Å) | 10.5520 (3) |

| c (Å) | 13.0108 (4) |

| α (°) | 88.730 (3) |

| β (°) | 68.127 (4) |

| γ (°) | 71.105 (4) |

| Volume (ų) | 1166.62 (8) |

| Z | 2 |

| Note: This data is for a related quinoline derivative, 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone, and serves as an illustrative example of the type of information obtained from SCXRD analysis. nih.gov |

Advanced Microscopy Techniques (e.g., Electron Microscopy for Drug-Target Interactions)

While direct electron microscopy studies specifically on "this compound" are not extensively documented in the available literature, the application of advanced microscopy techniques to quinoline derivatives for biological investigations is a pertinent area. Electron microscopy, with its high resolving power, can be utilized to visualize the effects of a compound on cellular structures or to study its interaction with biological targets at a subcellular level.

For instance, derivatives of quinoline are often investigated for their potential as bioactive agents, including their use in fluorescent bioimaging to monitor cellular activities. ossila.com In such studies, advanced microscopy would be essential to observe the localization and effects of these compounds within cells.

Surface Characterization Techniques (X-ray Photoelectron Spectroscopy, X-ray Fluorescence)

Surface characterization techniques are crucial for analyzing the elemental composition and chemical state of atoms on the surface of a material.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for "this compound" is not readily available, studies on related quinoline compounds demonstrate its utility. For example, XPS has been used to characterize the electronic structure of plasma polymers of quinoline, providing insights into the chemical bonding states of nitrogen and other elements in the polymer matrix. researchgate.net In the context of the title compound, XPS could be employed to confirm the presence and chemical environment of chlorine, nitrogen, and oxygen atoms on the surface of a solid sample.

X-ray Fluorescence (XRF) : XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for detecting heavier elements. While less common for the routine characterization of organic molecules like "this compound," it could be applied in contexts where the compound is part of a composite material or formulation, to quantify the presence of the chlorine atom.

Label-Free Interaction Analysis (e.g., Surface Plasmon Resonance for Ligand Binding)

Label-free interaction analysis techniques are powerful tools for studying molecular interactions in real-time without the need for fluorescent or radioactive labels, thus providing data that more closely reflects natural molecular behavior. malvernpanalytical.com

Surface Plasmon Resonance (SPR) : SPR is a leading label-free technique used to measure the binding kinetics and affinity of interactions between a ligand (immobilized on a sensor surface) and an analyte (in solution). nih.govnih.govyoutube.com This technology is widely used in drug discovery to study the binding of small molecules to protein targets. nih.govresearchgate.net

In the context of "this compound," if the compound were being investigated as a potential drug candidate, SPR would be an invaluable tool. nih.govdrugtargetreview.com The compound could be screened against a target protein to determine if it binds, and if so, to characterize the strength and speed of the interaction (affinity and kinetics). youtube.comnih.gov This information is critical for understanding the compound's mechanism of action and for optimizing its structure to improve its binding properties. researchgate.net The technique can detect interactions for molecules of any size, in both pure and complex samples. youtube.com

Interactive Table: Key Parameters from SPR Analysis

| Parameter | Description | Significance in Drug Discovery |

| Association Rate Constant (kₐ) | The rate at which the analyte binds to the immobilized ligand. | Indicates how quickly a drug binds to its target. |

| Dissociation Rate Constant (kₔ) | The rate at which the analyte-ligand complex dissociates. | Reflects how long a drug remains bound to its target. |

| Equilibrium Dissociation Constant (Kₗ) | The ratio of kₔ to kₐ (kₔ/kₐ), which indicates the affinity of the interaction. | A lower Kₗ value signifies a stronger binding affinity. |

| Binding Specificity | The degree to which a molecule binds to its intended target versus off-targets. | Crucial for minimizing side effects and ensuring therapeutic efficacy. malvernpanalytical.com |

Computational and Theoretical Studies of 6 Chloro 4 Hydroxy 8 Methylquinoline and Its Analogs

In Silico Approaches for Drug Target Identification and Mechanism Prediction

Computational, or in silico, methods are pivotal in modern drug discovery for identifying potential molecular targets and elucidating the mechanisms of action for novel compounds, including 6-Chloro-4-hydroxy-8-methylquinoline and its analogs. These approaches allow for rapid screening and hypothesis generation, significantly reducing the time and cost associated with experimental methods. Techniques such as molecular docking, inverse virtual screening, and pharmacophore modeling are employed to predict how these compounds might interact with biological macromolecules.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a protein target. For analogs of this compound, docking studies have been instrumental in identifying potential therapeutic targets. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a core structure, were investigated as potential anticancer agents. Induced-fit docking (IFD) studies revealed that these derivatives could effectively occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer signaling pathways. mdpi.com The docking simulations showed that these compounds form crucial interactions with key residues within the PI3Kα binding site, suggesting a potential mechanism for their observed antiproliferative activity. mdpi.com

Another computational strategy, in silico target fishing (also known as inverse virtual screening), is used to search for potential targets of a bioactive compound. This method has been applied to 2-aryl-quinoline-4-carboxylic acid derivatives to identify their putative targets in Leishmania species. nih.gov Through this approach, N-myristoyltransferase (NMT), an enzyme crucial for the survival of the parasite, was identified as a high-probability target. The quinoline (B57606) derivatives exhibited strong binding affinities for L. major NMT in docking simulations, indicating that their antileishmanial activity may be mediated through the inhibition of this enzyme. nih.gov

Furthermore, computational studies on a novel 4-hydroxyquinolone analogue identified Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase receptor involved in lung cancer, as a potential target. bohrium.commdpi.com Molecular docking simulations predicted that this analogue could fit stably within the ALK active site, forming significant hydrogen bonds and hydrophobic interactions with key residues like Met1199 and Glu1197. bohrium.com The predicted binding mode was similar to that of known ALK inhibitors, suggesting a competitive inhibition mechanism. bohrium.commdpi.com Similarly, computational analysis of 7-chloro-4-hydroxyquinoline, a related core structure, showed a favorable docking score against the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical entry point for the SARS-CoV-2 virus. scienceopen.com

These examples demonstrate the power of in silico approaches to generate testable hypotheses about the biological targets and mechanisms of action for this compound and its analogs. By computationally screening vast libraries of biological targets, researchers can prioritize experimental validation and accelerate the drug discovery process.

Table 1: Predicted Biological Targets and Docking Scores for Analogs of this compound

| Compound Class | Predicted Target | Computational Method | Key Findings/Docking Score |

|---|---|---|---|

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Induced-Fit Docking | Compounds occupy the PI3Kα binding site and interact with key residues. mdpi.com |

| 2-aryl-quinoline-4-carboxylic acid derivatives | N-myristoyltransferase (NMT) of L. major | Inverse Virtual Screening & Molecular Docking | Binding energies ranged from -12.3 kcal/mol to -9.3 kcal/mol. nih.gov |

| 4-hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | Molecular Docking | Docking score of -8.054 kcal·mol⁻¹. bohrium.com |

| 7-chloro-4-hydroxyquinoline | Angiotensin-Converting Enzyme 2 (ACE2) | Molecular Docking | Favorable docked score suggesting good binding affinity. scienceopen.com |

Computational Prediction of Druglikeness and ADME Parameters

Beyond target identification, computational tools are essential for evaluating the "druglikeness" and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions are critical in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Various web-based platforms and software, such as SwissADME, admetSAR, and pkCSM, are widely used for these in silico assessments. healthinformaticsjournal.comijpsjournal.com

The concept of "druglikeness" is often evaluated using rules of thumb like Lipinski's Rule of Five. healthinformaticsjournal.com This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. For various series of quinoline derivatives, these parameters have been computationally calculated to guide the selection of promising candidates. healthinformaticsjournal.comresearchgate.net For instance, an in silico study of a 4-hydroxyquinolone analogue predicted that the compound adheres to these druglikeness rules, indicating its potential as an orally administered drug. bohrium.commdpi.com

ADME parameters are also extensively modeled. These predictions include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are calculated. For many quinoline derivatives, in silico models have predicted good intestinal absorption. researchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. For example, some quinoline imines were predicted to be highly protein-bound. sciforschenonline.org

Metabolism: The potential for a compound to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP2C19, CYP2D6, CYP3A4) is a key prediction. mdpi.com This is vital for anticipating drug-drug interactions.

Excretion: Properties related to the elimination of the compound are estimated.

Toxicity: Early prediction of potential toxicity, such as hepatotoxicity or mutagenicity (Ames test), is a critical component of in silico screening. researchgate.net

Computational platforms provide comprehensive reports on these parameters. For example, the bioavailability radar, a graphical tool from SwissADME, offers a quick assessment of a compound's druglikeness by evaluating properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. ijpsjournal.com Studies on various substituted quinolines have utilized these tools to filter libraries of designed compounds, prioritizing those with the most favorable predicted ADME profiles for synthesis and further testing. ijpsjournal.comresearchgate.net This in silico filtering process significantly enhances the efficiency of the drug discovery pipeline by focusing resources on compounds with a higher probability of success.

Table 2: Predicted ADME and Druglikeness Properties for Representative Quinoline Analogs

| Compound Class | Computational Tool Used | Predicted Molecular Weight ( g/mol ) | Predicted logP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations | Predicted Gastrointestinal Absorption |

|---|---|---|---|---|---|---|---|

| Quinoline Hydrazone Derivatives | AdmetSAR, Molinspiration | Varies | Varies | Varies | Varies | Generally 0 violations reported healthinformaticsjournal.com | High healthinformaticsjournal.com |

| 4-Hydroxyquinolone Analogue | SwissADME, MolSoft | < 500 | < 5 | < 5 | < 10 | 0 violations reported bohrium.commdpi.com | High bohrium.commdpi.com |

| 4-Substituted Quinolines | pkCSM, SwissADME | Varies | Varies | Varies | Varies | Not specified | High ijpsjournal.com |

Pharmacological and Biological Activity Profiles of 6 Chloro 4 Hydroxy 8 Methylquinoline Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are known for their potent antimicrobial effects, which include antibacterial, antifungal, and antiprotozoal actions. nih.govresearchgate.netnih.gov The metal chelation properties of these compounds are often linked to their biological activity. researchgate.net The presence of substituents like chlorine and methyl groups on the quinoline (B57606) ring can significantly enhance their antimicrobial spectrum and potency. nih.govbepls.com

Derivatives of substituted quinolines often exhibit differential activity against Gram-positive and Gram-negative bacteria. Many studies report that these compounds are more effective against Gram-positive strains. scienceopen.com This increased sensitivity is often attributed to the structural differences in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, blocking the entry of the compounds. scienceopen.com

For instance, novel 8-hydroxyquinoline derivatives have shown excellent activity against Gram-positive bacteria like Vibrio parahaemolyticus and Staphylococcus aureus, but were found to be inactive against Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. nih.govscienceopen.com In contrast, other studies have shown that halogenated 8-HQ derivatives can display high antigrowth activity against Gram-negative bacteria compared to the parent compound. researchgate.net Research on 6-amino-8-methylquinolone derivatives demonstrated that the combination of a methyl group at the C-8 position and an amino group at C-6 enhances antibacterial activity, particularly against Gram-positive bacteria. nih.gov

| Compound Type | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | Good activity against V. parahaemolyticus and S. aureus | Not active against P. aeruginosa and E. coli | nih.govscienceopen.com |

| Halogenated 8-Hydroxyquinolines (e.g., 7-bromo-8HQ, clioquinol) | Potent activity | High antigrowth activity compared to parent compound | researchgate.net |

| 6-Amino-8-methylquinolone Derivatives | Enhanced activity, superior to ciprofloxacin (B1669076) against some strains | Moderate activity | nih.gov |

| 5-Chloro-8-hydroxyquinoline (B194070) (cloxyquin) | Strong activity against S. aureus (MIC ≤5.58 µM) | Data not specified | bepls.com |

The efficacy of quinoline derivatives has been evaluated against several specific and clinically relevant pathogens.

Staphylococcus aureus : Derivatives of 8-hydroxyquinoline have shown significant potential against S. aureus, including methicillin-resistant strains (MRSA). bepls.com One study identified that 5,7-dichloro-8-hydroxy-2-methylquinoline had a minimum inhibitory concentration (MIC) of 1.1 µM against MRSA. researchgate.net Another synthetic derivative, 5,7-dibromo-2-methylquinolin-8-ol, exhibited an MIC of 6.25 μg/mL against S. aureus. nih.gov A quinoline-based hydroxyimidazolium hybrid (7b) was found to be a potent anti-staphylococcal agent with an MIC of 2 µg/mL (5 µM). mdpi.com

Bacillus subtilis : A series of quinoline derivatives demonstrated activity against B. subtilis, with one compound showing an MIC value of 4 µg/mL. nih.gov

Escherichia coli : While many quinoline derivatives show weaker activity against Gram-negative bacteria, some have been found to be effective. nih.gov However, in one study, several novel 8-hydroxyquinoline derivatives showed no activity against E. coli. nih.govscienceopen.com

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of novel agents that can overcome resistance mechanisms. nih.govannexpublishers.com Quinoline derivatives are being investigated as a promising solution. nih.gov

Certain 6-amino-8-methylquinolone derivatives have demonstrated high antibacterial activity, with MIC values superior to the conventional antibiotic ciprofloxacin, especially against Staphylococcus aureus strains that are resistant to both methicillin (B1676495) and ciprofloxacin. nih.gov Similarly, new alkynyl isoquinoline (B145761) compounds show potent bactericidal activity against a range of Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE), and exhibit a low propensity for developing resistance. mdpi.com The mechanism for some derivatives involves inhibiting essential bacterial processes, such as the GTPase activity of the FtsZ protein, which disrupts cell division and leads to cell death. nih.gov

Anti-Cancer Activities

In addition to their antimicrobial properties, 8-hydroxyquinoline derivatives have garnered significant attention for their potential as anti-cancer agents. sci-hub.senih.govnih.gov Their mode of action often involves metal chelation, which can disrupt cellular processes in cancer cells. nih.gov The substitution pattern on the quinoline ring, including chloro and other groups, is critical for their cytotoxic potency. sci-hub.semdpi.com

Substituted quinoline derivatives have been shown to inhibit the growth of various human cancer cell lines. In one study, a series of novel 6-chloro-quinazolin derivatives were tested against MGC-803 (gastric), Bcap-37 (breast), and PC3 (prostate) cancer cells, with most compounds demonstrating good antiproliferative activities. nih.gov Another study found that a derivative with an o-chloro substitution on a phenyl ring attached to an 8-hydroxyquinoline core was the most potent against the A-549 human lung carcinoma cell line, with an IC50 value of 5.6 µM. mdpi.com

Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have also shown strong cytotoxic activity against various tumor cell lines, including leukemia and lymphoma cells, with GI50 values ranging from 0.4 to 8 µM. mdpi.com

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivative with o-chloro substitution | A-549 (Lung) | 5.6 µM | mdpi.com |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25±0.034 µg/mL | nih.gov |

| 6-Chloro-quinazolin-chalcone hybrid (14g) | K-562 (Leukemia) | 0.622-1.81 µM | rsc.org |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (T-cell lymphoma) | 0.4-8 µM | mdpi.com |

| 6-Chloro-quinoline hydrazone analogue (18j) | NCI-60 Panel | GI50: 0.33-4.87 µM | sci-hub.se |

A key mechanism through which quinoline derivatives exert their anti-cancer effects is the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.govresearchgate.net

Studies on 7-chloroquinoline (B30040) derivatives demonstrated their ability to induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines. researchgate.net Similarly, certain 6-chloro-quinazolin derivatives were found to induce apoptosis in MGC-803 and Bcap-37 cells. nih.gov A novel 8-hydroxyquinoline derivative, HQ-11, was shown to trigger cell death in breast cancer cells through both apoptosis and paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. researchgate.netnih.gov This was linked to the induction of endoplasmic reticulum (ER) stress and the activation of the ERK signaling pathway. researchgate.netnih.gov Other 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and induce apoptosis in leukemia cells. mdpi.com

Inhibition of Specific Oncogenic Targets (e.g., EGFR-TK, Bcl-2, ALDH, Kinases, Topoisomerase-II)

The quinoline core is a privileged structure in the design of anticancer agents, and derivatives of 6-chloro-4-hydroxy-8-methylquinoline have been investigated for their ability to inhibit specific oncogenic targets.

Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for drug development. bohrium.com Quinoline derivatives have been designed as potent EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.govnih.gov By modifying the quinoline scaffold, researchers have developed compounds that show significant inhibitory activity against EGFR and another related receptor, HER-2. rsc.org For instance, a series of novel quinoline-based derivatives were synthesized and evaluated as dual-target inhibitors of EGFR and HER-2, with some compounds exhibiting GI₅₀ values in the nanomolar range against breast and lung cancer cell lines. rsc.org One notable compound demonstrated potent dual-target inhibition with IC₅₀ values of 71 nM for EGFR and 31 nM for HER-2. rsc.org This compound was also shown to induce apoptosis by activating caspases and pro-apoptotic proteins like Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org The structure-activity relationship (SAR) studies of these derivatives often focus on substitutions at various positions of the quinoline ring to enhance their inhibitory potential and selectivity. nih.gov

Topoisomerase-II Inhibition: DNA topoisomerases are crucial enzymes in managing DNA topology and are validated targets for cancer therapy. bohrium.com Some quinoline-based EGFR inhibitors have been found to also exhibit inhibitory activity against topoisomerase IIα. bohrium.com This dual-targeting approach, inhibiting both EGFR and topoisomerase II, presents a promising strategy to overcome drug resistance in cancer treatment. bohrium.com

Interactive Data Table: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Target(s) | Activity | Cell Line(s) | Reference |

| Novel Quinoline Derivative | EGFR/HER-2 | GI₅₀: 25-82 nM | MCF-7 (breast), A-549 (lung) | rsc.org |

| Compound 5a | EGFR/HER-2 | IC₅₀: 71 nM (EGFR), 31 nM (HER-2) | - | rsc.org |

| Quinoline Derivative 6d | EGFR | IC₅₀: 0.18 µM | MCF-7, HL-60, A549 | nih.gov |

| Quinoline Derivative 8b | EGFR | IC₅₀: 0.08 µM | MCF-7, HL-60, A549 | nih.gov |

| 4-anilinoquinoline-3-carbonitrile | EGFR | IC₅₀: 7.5 nM | - | nih.gov |

Antimalarial Activities

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govnih.gov Quinoline-based compounds, such as chloroquine (B1663885), have historically been the cornerstone of antimalarial therapy. jocpr.commdpi.com Derivatives of this compound have been extensively explored to combat resistant malaria parasites.

The 4-aminoquinoline (B48711) scaffold is a key pharmacophore for antimalarial activity. mdpi.com Modifications to this structure have led to the development of compounds with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govscienceopen.com For instance, styrylquinoline derivatives have shown promising in vitro and in vivo antiplasmodial activity, with some exhibiting more potent inhibition against CQR strains than CQS strains. nih.gov This suggests that these derivatives may act via a mechanism different from that of chloroquine. nih.gov Furthermore, bisquinoline derivatives, which contain two 4-aminoquinoline units, have demonstrated potent in vitro activity against P. falciparum, with IC₅₀ values in the nanomolar range. nih.gov

Structural optimization of the quinoline nucleus is a key strategy to enhance antimalarial efficacy, reduce toxicity, and overcome resistance. jocpr.com This often involves modifying substituents at various positions of the quinoline ring. jocpr.com For example, introducing bulky groups or altering the side chain of chloroquine-like molecules can help circumvent the resistance mechanisms mediated by the P. falciparum chloroquine resistance transporter (PfCRT). jocpr.com The development of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties, is another promising approach. mdpi.com For instance, hybrids of chloroquine with sulfadoxine (B1681781) have resulted in prototypes that are more active than either of the parent drugs. mdpi.com The length and nature of the linker connecting the quinoline core to other chemical entities also play a crucial role in determining the antimalarial activity. mdpi.com

Interactive Data Table: Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative Class | Target Strain(s) | Key Findings | Reference |

| Styrylquinolines | Chloroquine-resistant P. falciparum | More potent against resistant strains than sensitive ones. | nih.gov |

| Bisquinolines | P. falciparum | IC₅₀ values in the 1–100 nM range. | nih.gov |

| Chloroquine-Sulfadoxine Hybrids | Chloroquine-resistant P. falciparum | More active than parent drugs. | mdpi.com |

| 7-chloroquinolinyl thiourea (B124793) derivatives | P. falciparum D10 strain | IC₅₀ value of 1.2 μM. | nih.gov |

Anti-inflammatory and Antioxidant Activities

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. researchgate.netmdpi.com Oxidative stress and inflammation are implicated in the pathogenesis of numerous diseases, and compounds that can modulate these processes are of great therapeutic interest.

Derivatives of 4-hydroxyquinoline (B1666331) have shown notable in vivo anti-inflammatory activity. mdpi.com The antioxidant properties of quinoline compounds are often attributed to their ability to chelate metal ions like iron, thereby preventing the formation of free radicals through the Fenton reaction. mdpi.com They can also interact with free radicals directly, protecting cellular components like DNA from oxidative damage. mdpi.com Studies on 8-hydroxyquinoline derivatives have revealed that substitutions with halogen, nitro, and amino groups can lead to highly potent antioxidant and antimicrobial activities. nih.gov For example, 5-amino-8-hydroxyquinoline was found to be a more potent antioxidant than the standard α-tocopherol. nih.gov

Antiviral Activities (e.g., Anti-HBV, Anti-HIV)

The broad biological spectrum of quinoline derivatives also extends to antiviral activity. researchgate.net Research has explored their potential against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov

8-Hydroxyquinoline and its derivatives have been identified as having anti-HIV properties. nih.govmdpi.com The mechanism of action for their antiviral effects can be multifaceted, often involving the inhibition of viral enzymes or interference with viral replication processes. nih.gov In the context of HBV and HIV co-infection, where treatment can be complex, drugs with dual activity are highly desirable. nih.gov While specific derivatives of this compound are under investigation, the broader class of quinolines continues to be a source of inspiration for the development of new antiviral agents. nih.govnih.gov

Other Noteworthy Biological Activities (e.g., neurotoxin effects, antidiabetic potential)

Beyond the activities mentioned above, derivatives of this compound and related compounds have been associated with other biological effects. For instance, certain halogenated 8-hydroxyquinolines have been linked to neurotoxic effects, which has limited their clinical use in some cases. nih.gov On the other hand, the diverse pharmacological profile of quinolines suggests potential in other therapeutic areas. The antioxidant and anti-inflammatory properties of these compounds could be beneficial in neuroprotective strategies for conditions like Parkinson's disease. researchgate.netmdpi.com The ability of quinoline derivatives to interact with a wide range of biological targets suggests that further research may uncover additional therapeutic potentials, including antidiabetic effects, although this area is less explored for this specific chemical class.

Molecular Mechanisms of Action and Drug Target Interactions

Interaction with Nucleic Acids (DNA Intercalation, Inhibition of DNA Synthesis, DNA Gyrase, Topoisomerase-IV)

The quinoline (B57606) scaffold is renowned for its interaction with nucleic acids and associated enzymes, a mechanism central to the activity of quinolone antibiotics. nih.govmdpi.com These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. nih.govnih.gov

The primary mechanism involves the inhibition of these enzymes, impairing their ability to manage DNA supercoiling and decatenate daughter chromosomes following replication. nih.govresearchgate.net Quinolones stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death. mdpi.comresearchgate.net This mode of action classifies them as topoisomerase poisons. mdpi.com

Specifically, the 4-hydroxy-2-quinolone and 2-oxo-1,2-dihydroquinoline fragments, which are structurally related to 6-Chloro-4-hydroxy-8-methylquinoline, have been identified as key pharmacophores for potent inhibition of the DNA gyrase B subunit (GyrB). nih.govresearchgate.net This subunit contains the ATP-binding site that powers the enzyme's supercoiling activity. nih.gov Given its 4-hydroxy-quinoline core, this compound is predicted to exhibit similar inhibitory activity against these essential bacterial enzymes.

Table 1: Quinolone Interaction with Nucleic Acid Targets

| Target Enzyme | Subunit(s) Targeted | Primary Function | Mechanism of Inhibition | Consequence of Inhibition |

|---|---|---|---|---|

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA | Stabilization of the enzyme-DNA cleavage complex; Inhibition of ATPase activity (GyrB) | Inhibition of DNA replication; Induction of lethal double-strand breaks |

| Topoisomerase IV | ParC, ParE | Decatenation (unlinking) of daughter chromosomes | Stabilization of the enzyme-DNA cleavage complex | Segregation of replicated chromosomes fails; Cell division is halted |

Enzyme Inhibition Profiles (e.g., Glucosamine-6-phosphate synthase, Enoyl ACP Reductase, 3-Ketoacyl ACP Reductase, Dihydroorotate Dehydrogenase)

The functional versatility of the quinoline scaffold extends to the inhibition of various metabolic enzymes. frontiersin.org While specific inhibition data for this compound against enzymes like Glucosamine-6-phosphate synthase, Enoyl ACP Reductase, or 3-Ketoacyl ACP Reductase is not prominently available in the literature, the class of hydroxyquinolines is well-documented as potent enzyme inhibitors.

A significant target for hydroxyalkylquinolines (HAQs) is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Structural studies have revealed that HAQs inhibit DHODH by binding in a hydrophobic tunnel, effectively blocking the ubiquinone binding site. nih.gov This competitive inhibition mechanism halts the production of orotate, a necessary precursor for pyrimidines like uracil, cytosine, and thymine, thereby arresting cell growth. nih.gov Quinoline carboxylic acid derivatives have also been developed as potent DHODH inhibitors. researchgate.net

Furthermore, various 8-hydroxyquinoline (B1678124) derivatives have been identified as potent inhibitors of Catechol O-Methyltransferase (COMT), an enzyme involved in dopamine (B1211576) metabolism. nih.gov Other related structures, such as quinoline-5,8-diones, have been shown to inhibit Sphingosine Kinase (SphK). mdpi.com This demonstrates the broad enzymatic inhibitory potential of the quinoline framework.

Table 2: Known Enzyme Inhibition Profiles of Quinoline Derivatives

| Enzyme Target | Class of Quinoline Derivative | Mechanism of Inhibition | Therapeutic Implication |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Hydroxyalkylquinolines, Quinoline Carboxylic Acids | Competitive inhibition of the ubiquinone binding site | Anticancer, Antiparasitic |

| Catechol O-Methyltransferase (COMT) | 8-Hydroxyquinolines | Chelation of active site magnesium | Neurological/Psychiatric Conditions |

| Sphingosine Kinase (SphK) | Quinoline-5,8-diones | Inhibition of sphingolipid metabolism | Anticancer |

| DNA Gyrase B (GyrB) | 4-Hydroxy-2-quinolones | Inhibition of ATPase activity | Antibacterial |

Modulation of Intracellular Signaling Pathways

Quinoline derivatives are known to influence a variety of intracellular signaling pathways, contributing to their wide range of pharmacological effects, particularly in cancer. arabjchem.org These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis (the formation of new blood vessels), and disrupt cancer cell migration. arabjchem.org

For instance, certain 8-hydroxyquinoline derivatives have been shown to suppress the CCL5 chemokine pathway, which is implicated in the invasive capacity of cancer stem cells. nih.gov Others act as chaperones involved in histone-related pathways that control cell division. nih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is also a key aspect of its mechanism, as this can disrupt the function of metalloenzymes and signaling proteins that are critical for cell proliferation and survival. nih.govresearchgate.net The specific substitutions on this compound would fine-tune these activities, potentially targeting specific signaling nodes within the cell.

Protein-Drug Binding and Interaction Networks

The interaction of a drug with proteins determines its distribution, metabolism, and target engagement. The quinoline scaffold's capacity to bind to numerous macromolecular targets makes it a "privileged structure" in drug design. nih.govfrontiersin.org

Direct protein targets for the quinoline class are well-established and include enzymes critical for cell survival and proliferation. As discussed, DNA gyrase, topoisomerase IV, and Dihydroorotate Dehydrogenase are primary direct targets for various quinoline derivatives. nih.govnih.govresearchgate.net More recently, computational and experimental drug repurposing strategies have identified the mitotic kinesin Eg5 as a direct target for certain quinoline-based compounds, highlighting a mechanism that disrupts mitosis and induces apoptosis in cancer cells. nih.gov

Indirect targets may be affected downstream of the primary interaction. For example, by inhibiting DHODH, a quinoline compound indirectly affects all processes reliant on the new synthesis of pyrimidines, including DNA replication and RNA synthesis, thereby impacting a wide network of cellular proteins and pathways.

The broad bioactivity of quinolines means that a compound designed for one target may have "off-target" effects on others. This can be a source of side effects but also presents opportunities for drug repurposing. nih.gov The ability of various quinoline derivatives to inhibit enzymes as diverse as DHODH, COMT, and SphK demonstrates this polypharmacology. nih.govnih.govmdpi.com

The presence of a chlorine atom, as in this compound, can have a profound impact on a molecule's properties. chemrxiv.org Halogen substitution, particularly with chlorine, often increases lipophilicity and can alter binding affinity and metabolic stability, potentially creating new therapeutic activities not present in the parent molecule. nih.govchemrxiv.org This "magic chloro" effect is a well-known phenomenon in drug discovery, where the addition of a chlorine atom can unlock new and potent biological functions, making chlorinated quinolines prime candidates for drug repurposing screens. nih.govchemrxiv.org For example, a hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) showed promising activity against drug-resistant bacterial strains. nih.gov

Molecular Basis of Drug Resistance and Strategies for Overcoming Resistance

The widespread use of quinolone antibiotics has led to the emergence of significant bacterial resistance. nih.govbohrium.com Understanding the molecular basis of this resistance is crucial for developing next-generation compounds.